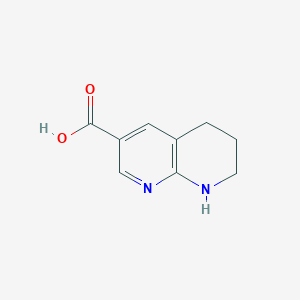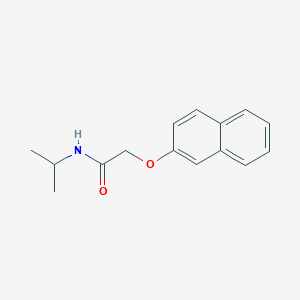
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)” is a complex organic molecule that contains a pyridinecarboxylic acid and a pyrrolidine ring . Pyridinecarboxylic acid is a monocarboxylic derivative of pyridine . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)” is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridinecarboxylic acid and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Drug Discovery
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Agents
Compounds containing a pyrrole ring found in essential oils are used as anticancer agents . For example, 5-iodotubercidin is a compound that has been used in this context .
Antibacterial Agents
Pyrrole-containing compounds are also used as antibacterial agents . Examples include Cefepim, Doripenem, and Meropenem .
HIV Treatment
Fostemsavir, a compound containing a pyrrole ring, has recently been approved for HIV treatment .
Catalysts in Chemical Reactions
Zinc complexes supported by pyridine-N-oxide ligands, which can be synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine, have been used as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones .
Chemokine Receptor Antagonists
A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized with structural modifications .
Future Directions
properties
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2C2HF3O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-2(4,5)1(6)7/h4-6,9,12H,1-3H2,(H,13,14);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLHPOGEHRLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)

![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)
![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)




![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)